Hptdp

Solid-phase peptide synthesis Racemization suppression Thiouronium coupling reagents

Problem: Sterically hindered or N-methylated amino acids in SPPS often suffer from incomplete coupling and epimerization, reducing crude peptide purity. Solution: HPTDP (HODT), a DMPU-derived uronium salt, outperforms TMU-based HOTT/TOTT in coupling yield and diastereomeric purity for demanding sequences. • ≥99% HPLC purity ensures precise stoichiometry in automated protocols. • Phosgene-free, one-pot synthesis from non-toxic DMPU supports green chemistry and REACH compliance. • Hexafluorophosphate counterion provides greater solution stability than tetrafluoroborate salts for extended automated runs.

Molecular Formula C11H16F6N3OPS
Molecular Weight 383.3 g/mol
Cat. No. B1631414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHptdp
Molecular FormulaC11H16F6N3OPS
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESCN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C11H16N3OS.F6P/c1-12-7-5-8-13(2)11(12)16-10-6-3-4-9-14(10)15;1-7(2,3,4,5)6/h3-4,6,9H,5,7-8H2,1-2H3;/q+1;-1
InChIKeyGKSIQKDHGGAQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPTDP Thiouronium Coupling Reagent


HPTDP, chemically designated as S-(1-oxido-2-pyridinyl)-1,3-dimethyl-1,3-trimethylenethiouronium hexafluorophosphate (also referred to in the primary literature as HODT), belongs to the class of 2-mercaptopyridine-1-oxide-based thiouronium salts [1]. It is synthesized from 1,3-dimethylpropyleneurea (DMPU) and 2-mercaptopyridine-1-oxide, yielding a hexafluorophosphate salt with a molecular weight of 383.29 g·mol⁻¹ [1]. As a member of the aminium/uronium-type coupling reagent family, HPTDP is employed in both solution-phase and solid-phase peptide synthesis (SPPS) for the activation of carboxylic acids toward amide bond formation [1].

Why HPTDP Is Not Interchangeable with HOTT/TOTT


Within the 2-mercaptopyridine-1-oxide thiouronium family, the choice of urea precursor—1,3-dimethylpropyleneurea (DMPU) versus 1,1,3,3-tetramethylurea (TMU)—directly determines the reagent's performance profile. HPTDP (HODT) and its tetrafluoroborate counterpart TODT are derived from DMPU, while HOTT and TOTT originate from TMU [1]. Despite structural similarity, these reagent pairs exhibit measurably divergent efficiency in solid-phase peptide synthesis, particularly with regard to coupling yield and racemization suppression [2]. Procurement decisions that treat these reagents as interchangeable risk suboptimal outcomes when working with sterically hindered or racemization-prone amino acid substrates under solid-phase conditions [2].

HPTDP Comparative Evidence Guide


Solid-Phase Coupling Efficiency and Racemization Control

In a head-to-head comparison within the 2-mercaptopyridine-1-oxide thiouronium family, HODT (HPTDP) and TODT—derived from DMPU—demonstrated higher efficiency in both coupling yield and racemization inhibition during solid-phase peptide synthesis compared with HOTT and TOTT, which are derived from TMU [1]. In a representative solution-phase model coupling (Cbz-MeVal-Val-OMe), all four reagents—TOTT, HODT, and TODT—delivered comparable yields of 75–82% [1]. However, under solid-phase conditions employing hindered amino acids, the DMPU-derived reagents HODT and TODT outperformed their TMU-derived counterparts in both yield and stereochemical integrity [1]. This differential advantage is attributed to the distinct steric and electronic environment conferred by the dimethylpropyleneurea scaffold versus the tetramethylurea scaffold [1].

Solid-phase peptide synthesis Racemization suppression Thiouronium coupling reagents

Hexafluorophosphate vs. Tetrafluoroborate Counterion

HPTDP (hexafluorophosphate salt, CAS 366821-62-7) differs from its direct counterion analog TPTDP (tetrafluoroborate salt, CAS 367252-09-3) solely in the anion identity [1]. The hexafluorophosphate counterion is reported to confer enhanced stability and distinct solubility characteristics in organic solvents commonly employed in peptide synthesis, such as DMF and CH₂Cl₂ . While both salts share the identical thiouronium cation core and are capable of activating carboxylic acids for amide bond formation, the hexafluorophosphate variant exhibits greater robustness under prolonged storage and reaction conditions . Commercial specifications for HPTDP typically indicate purity ≥99% (HPLC), with storage at 2–8 °C in sealed, moisture-protected containers . The corresponding tetrafluoroborate salt (TPTDP/TODT, molecular weight 325.13 g·mol⁻¹) has a lower molecular weight per mole of active coupling cation and may offer marginally different solubility and hygroscopicity profiles [1].

Counterion effects Solubility Reagent stability

DMPU vs. TMU Toxicology Profile

The urea precursor employed in HPTDP synthesis—1,3-dimethylpropyleneurea (DMPU)—is recognized as a non-toxic, common organic solvent, in contrast to 1,1,3,3-tetramethylurea (TMU), which has documented embryotoxicity concerns [1]. This distinction was explicitly cited as a motivation for developing the DMPU-derived thiouronium salts HODT (HPTDP) and TODT over the earlier TMU-derived HOTT and TOTT reagents [1]. While this toxicological classification pertains to the precursor and not necessarily to the final thiouronium salt, it reflects a broader procurement consideration for laboratories and manufacturing facilities seeking to minimize hazardous reagent inventories and waste streams [1].

Green chemistry Toxicology Urea precursor selection

Phosgene-Free One-Pot Synthesis Route

The thiouronium salts HODT (HPTDP) and TODT are prepared via a one-pot, phosgene-free methodology from 2-mercaptopyridine-1-oxide and DMPU, as described by Albericio et al. [1]. This synthetic route avoids the use of highly toxic phosgene or phosgene equivalents, which are required for certain alternative coupling reagent classes [1]. The phosgene-free preparation not only reduces manufacturing hazard but may also contribute to a lower residual impurity burden in the final reagent compared to phosgene-dependent routes [1]. The same methodology is shared by HOTT and TOTT (TMU-derived), but the DMPU scaffold offers the additional toxicological advantage described above [1].

Phosgene-free synthesis One-pot preparation Reagent manufacturing

Intrinsic Racemization-Reducing Additive Functionality

The 2-mercaptopyridine-1-oxide leaving group, common to all thiouronium salts in this family including HPTDP (HODT), has been independently demonstrated to function as an effective racemization-reducing additive when combined with classical coupling reagents such as DCC or TBTU [1]. This dual functionality—where the leaving group itself suppresses epimerization—represents a mechanistic advantage over benzotriazole-based leaving groups (e.g., HOBt, HOAt in HBTU/HATU), which require exogenous additives to achieve comparable racemization control [1]. In solid-phase peptide synthesis, HODT and TODT were specifically noted to deliver superior racemization inhibition compared to HOTT and TOTT, suggesting that the DMPU scaffold synergistically enhances this intrinsic property [2].

Racemization suppression Additive-free coupling 2-Mercaptopyridine-1-oxide

HPTDP Application Scenarios


Racemization-Prone SPPS with Hindered Amino Acids

For SPPS campaigns incorporating sterically demanding residues such as α,α-dialkyl amino acids (e.g., Aib, α-MeVal) or N-methylated amino acids, HPTDP (HODT) has been explicitly shown to outperform the tetramethylurea-derived HOTT and TOTT in both coupling yield diastereomeric purity [1]. Selecting HPTDP for these challenging sequences directly addresses the two most critical failure modes in SPPS: incomplete coupling and epimerization at the activated carboxyl component. The DMPU-derived scaffold confers a measurable advantage under the diffusion-limited, high-concentration conditions characteristic of solid-phase resin environments, making HPTDP the preferred choice over HOTT/TOTT when working with hindered building blocks [1].

Green Chemistry and EHS-Compliant Peptide Synthesis

Organizations that prioritize reagent sustainability and minimize hazardous material inventories benefit from HPTDP's derivation from the non-toxic solvent DMPU, as opposed to the embryotoxic TMU precursor used in HOTT/TOTT manufacturing [2]. Additionally, the phosgene-free, one-pot synthesis of HPTDP aligns with the principles of green chemistry and may facilitate regulatory compliance in facilities subject to REACH, OSHA PSM, or equivalent frameworks [2]. When combined with the reagent's high commercial purity specification (≥99% HPLC ), this profile supports its selection for both academic core facilities and pharmaceutical process development laboratories where safety documentation and impurity control are paramount.

Fragment Condensation Without Exogenous Additives

The 2-mercaptopyridine-1-oxide leaving group inherent to HPTDP functions as an intrinsic racemization-reducing additive, a property that has been independently validated with classical reagents such as DCC and TBTU [2]. In convergent peptide synthesis strategies where large, precious peptide fragments are condensed, the ability to suppress epimerization without introducing additional auxiliary nucleophiles simplifies the reaction mixture and facilitates downstream HPLC purification. HPTDP (HODT) leverages this leaving group advantage together with the DMPU scaffold to deliver superior stereochemical outcomes compared to TMU-derived analogs under solid-phase conditions [1], making it a strategic choice for fragment condensation protocols where chiral integrity is non-negotiable.

Automated High-Throughput Peptide Synthesis

For automated peptide synthesizers operating with pre-dissolved reagent solutions over extended campaign durations, the hexafluorophosphate counterion of HPTDP provides greater solution stability compared to the tetrafluoroborate analog TPTDP . The higher typical commercial purity of HPTDP (≥99% HPLC ) relative to the tetrafluoroborate salt (typically 97% HPLC) reduces the uncertainty in active reagent concentration when preparing stock solutions for automated protocols. This consistency is critical for maintaining stoichiometric precision across multi-well parallel synthesis or large-scale batch production, where even minor deviations in reagent activity can propagate into significant yield variability across hundreds of coupling cycles.

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